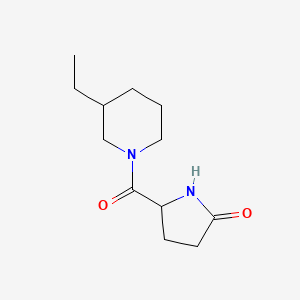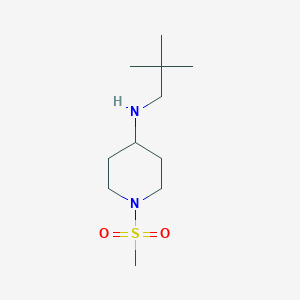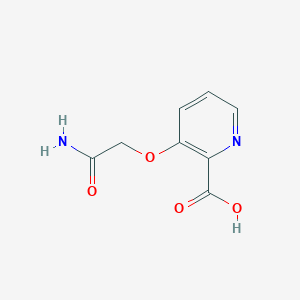
Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate, also known as MESO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidine class of compounds and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to have potent antitumor activity and has been studied for its potential use in the treatment of cancer. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is that it is relatively expensive compared to other compounds that have similar effects.
Orientations Futures
There are many potential future directions for research on Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to have potent antitumor activity, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is in the development of new drugs for the treatment of pain and inflammation. This compound has been found to have anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Finally, further research could be done to better understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or pathways involved in disease.
Méthodes De Synthèse
The synthesis of Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate involves the reaction of piperidine-4-carboxylic acid with 3-ethoxy-3-oxopropylsulfonyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-3-19-11(14)6-9-20(16,17)13-7-4-10(5-8-13)12(15)18-2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLYBQBUZCYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)N1CCC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
